molecular formula C21H26N2O6 B4093356 Diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B4093356
M. Wt: 402.4 g/mol
InChI Key: CVARKMFNSQDMPN-UHFFFAOYSA-N
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Description

Diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine derivative known for its potential anti-inflammatory and analgesic properties . This compound is part of a broader class of dihydropyridine derivatives, which have been extensively studied for their pharmacological activities.

Preparation Methods

The synthesis of diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves a multistep synthetic route . The process typically starts with the preparation of intermediates, which are then subjected to various reaction conditions to yield the final product. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

. In medicinal chemistry, it has shown promise as an anti-inflammatory and analgesic agent. Studies have demonstrated its ability to inhibit inflammatory responses and alleviate pain in animal models. Additionally, molecular docking studies have provided insights into its mode of action, suggesting potential targets for drug development.

Mechanism of Action

The mechanism of action of diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways . Molecular docking studies have indicated that this compound binds to certain enzymes and receptors, thereby modulating their activity. This interaction leads to the inhibition of inflammatory mediators and the reduction of pain signals, contributing to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique among dihydropyridine derivatives due to its specific structural features and pharmacological activities . Similar compounds in this class include other dihydropyridine derivatives with varying substituents on the phenyl and dihydropyridine rings. These compounds may exhibit different degrees of anti-inflammatory and analgesic activities, highlighting the importance of structural modifications in determining their pharmacological profiles.

Properties

IUPAC Name

diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-5-27-20(25)17-12(3)23-13(4)18(21(26)28-6-2)19(17)14-9-7-8-10-15(14)29-11-16(22)24/h7-10,19,23H,5-6,11H2,1-4H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVARKMFNSQDMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OCC(=O)N)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

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